Furfuralacetone

Description

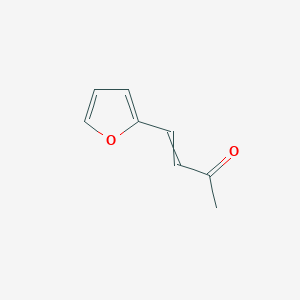

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKGJMYPQZODMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25398-39-4 | |

| Details | Compound: 3-Buten-2-one, 4-(2-furanyl)-, homopolymer | |

| Record name | 3-Buten-2-one, 4-(2-furanyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25398-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025345 | |

| Record name | Furfural acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-15-4 | |

| Record name | Furfurylideneacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfural acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Furfuralacetone

Aldol (B89426) Condensation Reaction Pathways

The aldol condensation of furfural (B47365) and acetone (B3395972) typically proceeds through a base-catalyzed mechanism. The reaction involves the nucleophilic addition of an acetone enolate, formed by the abstraction of an α-hydrogen from acetone by a basic site, to the carbonyl carbon of furfural. This initial step forms a β-hydroxy ketone (aldol adduct, C8-OH), which can then undergo dehydration to yield the α,β-unsaturated ketone, Furfuralacetone (FAc, C8). mdpi.comresearchgate.netresearchgate.net FAc can further react with another molecule of furfural through a second aldol condensation and subsequent dehydration to form the dimer, F2Ac (C13). mdpi.commdpi.comresearchgate.net The distribution of these products (FAc and F2Ac) is significantly influenced by the catalyst properties and reaction conditions. mdpi.comresearchgate.net

Catalyst Design and Development for Enhanced Selectivity and Conversion

The design and development of heterogeneous catalysts for the aldol condensation of furfural with acetone focus on optimizing their basic properties, surface area, pore structure, and stability to enhance furfural conversion and selectivity towards desired products (FAc or F2Ac). imist.maresearchgate.netrsc.org The presence and strength of basic sites are crucial for the formation of the enolate intermediate, the rate-determining step in the aldolization. researchgate.netacs.org Acidic sites, if present, can promote the dehydration of the aldol adducts. researchgate.netacs.org

Heterogeneous Basic Catalysts

Heterogeneous basic catalysts are widely investigated for the aldol condensation of furfural and acetone as they facilitate the necessary deprotonation of acetone to form the reactive enolate. mdpi.comimist.maresearchgate.net These catalysts offer a more environmentally friendly alternative to homogeneous bases. imist.ma The catalytic activity and selectivity are strongly correlated with the concentration and strength of basic sites on the catalyst surface. researchgate.netacs.org

Mixed Metal Oxide Catalysts (e.g., La₂O₃-MgO, Mg-Zr, Mg-Al, Ca-Zr)

Mixed metal oxides derived from various metal combinations have shown significant promise as heterogeneous basic catalysts for the aldol condensation of furfural and acetone. Their catalytic performance is influenced by the specific metal composition, preparation method, and resulting acid-base properties. mdpi.comresearchgate.netrsc.org

La₂O₃-MgO: La-Mg mixed oxide catalysts, particularly those prepared by hydrothermal methods, have demonstrated high activity and selectivity for the synthesis of FAc. A La₁Mg₃MO-H catalyst prepared via a hydrothermal method achieved a high furfural conversion of 96% and an FAc selectivity of 98% after 7 hours in a solvent-free system. ias.ac.inx-mol.comacs.orgresearchgate.net The combination of La₂O₃ with MgO is reported to improve the catalyst's basic sites and surface area. researchgate.net

Mg-Zr: Mg-Zr mixed oxides have been studied for the aqueous-phase aldol condensation of furfural and acetone. Catalysts with a high concentration of basic sites, especially medium-strength basic sites, are reported to be the most active and selective for the C13 (F2Ac) fraction. researchgate.netacs.orgwanfangdata.com.cn A Mg-Zr mixed oxide catalyst showed higher selectivity towards dimer (F2Ac) formation compared to certain zeolites. ou.eduumass.edu

Mg-Al: Mg-Al mixed oxides, often derived from layered double hydroxides (LDHs), are widely explored catalysts for this reaction due to their tunable basic properties. mdpi.comimist.maresearchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com Calcined Mg-Al hydrotalcites with specific Mg/Al ratios have shown high furfural conversion and selectivity towards FAc. For instance, a calcined Mg-Al hydrotalcite with a Mg/Al ratio of 3.5 achieved 98% furfural conversion and 78% selectivity to FAc in a solvent-free reaction at 90°C after 2 hours. imist.ma Another study using a calcined MgAl oxide (Mg/Al = 3) at 100°C reported >95% furfural conversion and >90% selectivity to desired products (C8 and C13). researchgate.net The presence of water in the reaction medium can influence both conversion and selectivity over MgAl catalysts. mdpi.commdpi.com

Ca-Zr: Ca-Zr mixed oxides are also investigated as basic catalysts for the aqueous-phase aldol condensation. Similar to Mg-Zr and Mg-Al, their activity and selectivity are linked to the distribution of basic sites. researchgate.netacs.orgwanfangdata.com.cn

The performance of these mixed metal oxide catalysts can be summarized in the following table based on various studies:

| Catalyst Type | Composition/Ratio | Reaction Conditions | Furfural Conversion (%) | Selectivity to FAc (%) | Selectivity to F2Ac (%) | Notes | Source |

| Mixed Oxide | La₁Mg₃MO-H | Solvent-free, 7 h | 96 | 98 | - | Hydrothermal preparation | ias.ac.in |

| Mixed Oxide | Mg-Zr | Aqueous-phase | - | - | >60 (atomic yield) | Selective for C13 fraction | researchgate.netwanfangdata.com.cn |

| Mixed Oxide | Mg-Al (Mg/Al=3.5) | Solvent-free, 90°C, 2 h | 98 | 78 | - | Calcined hydrotalcite | imist.ma |

| Mixed Oxide | MgAl (Mg/Al=3) | 100°C, 2 h | >95 | 70.6 | 22.5 | Calcined | researchgate.net |

| Mixed Oxide | Ca-Zr | Aqueous-phase | - | - | - | Activity linked to basic sites | researchgate.netwanfangdata.com.cn |

| Mixed Oxide | Mg-Zr | 120°C, 750 psig He | - | Lower | Higher | Compared to NaY, Nit-NaY | ou.eduumass.edu |

| Mixed Oxide | Mg-Fe (Mg/Fe=3:1) | 60°C, atmospheric pressure, batch | 100 | - | - | Rehydrated, high basicity | researchgate.net |

Zeolite-Based Catalysts (e.g., MgO/NaY, BEA zeolites)

Zeolites, both in their native form and modified with basic species, have been investigated for the aldol condensation of furfural and acetone. Their porous structure can also influence product selectivity through shape selectivity. tandfonline.comscirp.orgrsc.org

MgO/NaY: MgO supported on NaY zeolite has been used as a solid base catalyst. A 20% MgO/NaY catalyst achieved 99.6% furfural conversion at 85°C for 8 hours, with selectivities of 42.2% for FAc and 57.1% for F2Ac. scirp.orgscirp.org The selectivity towards the mono-condensed product (FAc) was reported to be higher with NaY-based catalysts compared to MgO-ZrO₂ due to the smaller cage size of the faujasite structure. ou.eduumass.eduscirp.orgscirp.org

BEA zeolites: BEA zeolites, including ion-exchanged and impregnated variants, have been explored. Potassium-containing BEA zeolites, particularly those prepared by ion exchange combined with impregnation, have shown appreciable activity due to the presence of strong basic sites, possibly K₂O clusters. researchgate.net Acidic BEA zeolites (H-BEA) have also been tested, with performance linked to their structure and pore size, although basic catalysts generally yield more favorable results for aldol condensation. rsc.orgresearchgate.net Sn-Beta zeolites, a type of Lewis acidic zeolite, have also been found effective, producing both FAc and F2Ac, while Sn-MFI showed shape selectivity yielding exclusively FAc. rsc.orgrsc.org The presence of water can enhance the activity of BEA zeolites by facilitating proton transfer. figshare.com

Research findings on zeolite-based catalysts include:

| Catalyst Type | Modification/Form | Reaction Conditions | Furfural Conversion (%) | Selectivity to FAc (%) | Selectivity to F2Ac (%) | Notes | Source |

| Zeolite | 20% MgO/NaY | 85°C, 8 h | 99.6 | 42.2 | 57.1 | Solid base catalyst | scirp.orgscirp.org |

| Zeolite | Nit-NaY | 120°C, 750 psig He | - | Higher | Lower | Shape selective for monomer | ou.eduumass.edu |

| Zeolite | H-BEA | 100°C, 2 h | - | 30.6 (C8 yield) | - | Acidic molecular sieve | rsc.org |

| Zeolite | K-BEA | 100°C, 2 h | Low | - | - | Ion-exchanged, weak basic sites | researchgate.net |

| Zeolite | K-BEA (impregnated) | 100°C, 2 h | Appreciable | - | - | Strong basic sites (K₂O clusters) | researchgate.net |

| Zeolite | Sn-MFI | - | - | Exclusively FAc | 0 | Lewis acidic, shape selective | rsc.orgrsc.org |

| Zeolite | Sn-Beta | - | - | 40 | 22 | Lewis acidic | rsc.orgrsc.org |

Metal Oxide Catalysts (e.g., ZnO, ZrO₂, CeO₂, TiO₂)

Individual metal oxides can also catalyze the aldol condensation of furfural with acetone, exhibiting both acidic and basic properties that influence the reaction pathway. acs.org

ZnO: ZnO has been studied, and its role in mixed oxides like Zn-Al has been investigated for the aldol condensation. doi.org DFT calculations suggest that on metal oxide surfaces like ZnO, the reaction can proceed via adsorption at metal sites (Lewis acid) and proton transfer via lattice oxygen (Brønsted base). acs.org

ZrO₂: ZrO₂ is another metal oxide used in mixed oxide catalysts like Mg-ZrO₂. researchgate.netou.eduumass.edursc.org Its catalytic behavior in aldol condensation is influenced by its surface properties and the presence of both acidic and basic sites. acs.org

CeO₂: CeO₂ has been considered, and research suggests that co-doping red mud with metal oxides like CeO₂ could enhance catalytic activity and selectivity. tandfonline.com Cerium phosphate (B84403) has also been used as a solid acid catalyst for this reaction. rsc.org

TiO₂: Anatase TiO₂ has been reported to catalyze the aldol condensation of furfural and acetone. The reaction over TiO₂ is indicated to occur with the participation of basic rather than acidic sites, although the presence of acidic sites can promote product dehydration. rsc.org DFT studies on rutile and anatase TiO₂ explore the reaction mechanism in the presence and absence of water. acs.org

Studies involving these metal oxides include:

| Catalyst Type | Composition | Reaction Conditions | Furfural Conversion (%) | Selectivity to FAc (%) | Selectivity to F2Ac (%) | Notes | Source |

| Metal Oxide | ZnO | - | - | - | - | Role in mixed oxides, acid-base properties | acs.orgdoi.org |

| Metal Oxide | ZrO₂ | - | - | - | - | Used in mixed oxides, acid-base properties | researchgate.netacs.orgrsc.org |

| Metal Oxide | CeO₂ | - | - | - | - | Potential co-dopant | tandfonline.com |

| Metal Oxide | Anatase TiO₂ | - | - | Only C8 | 0 | Basic sites involved, acidic sites promote dehydration | rsc.org |

| Metal Oxide | Rutile TiO₂ | - | - | - | - | Reaction mechanism studied by DFT | acs.org |

Hydrotalcite-Derived Catalysts

Hydrotalcites (layered double hydroxides, LDHs) and their derived mixed oxides are prominent heterogeneous basic catalysts for the aldol condensation of furfural and acetone. mdpi.comimist.mamdpi.comresearchgate.netacs.orgrsc.orgresearchgate.netresearchgate.netdntb.gov.uaunina.itresearchgate.netresearchgate.net Calcination of hydrotalcites at appropriate temperatures yields mixed metal oxides with high surface area and tunable basicity, making them effective for this reaction. imist.maresearchgate.net Rehydration of the calcined materials can also lead to active catalysts. mdpi.comresearchgate.netrsc.orgresearchgate.netdntb.gov.uaresearchgate.net

Mg-Al hydrotalcite-derived catalysts with varying Mg/Al ratios have been extensively studied. mdpi.comimist.maresearchgate.netacs.orgrsc.orgresearchgate.netresearchgate.net The optimal Mg/Al ratio and calcination temperature influence the basic site density and strength, which in turn affect catalytic activity and selectivity. imist.maacs.orgresearchgate.net For example, a calcined Mg-Al hydrotalcite with a Mg/Al ratio of 3.5 calcined at 450°C was found to be optimal for solvent-free aldol condensation, showing high conversion and selectivity to FAc. imist.ma Rehydrated hydrotalcite-based materials, sometimes referred to as meixnerite-type materials, have also shown high activity, particularly in microwave-assisted reactions. mdpi.comdntb.gov.uaresearchgate.net

Hydrotalcite-derived catalysts have demonstrated high activity and selectivity:

| Catalyst Type | Composition/Ratio | Treatment | Reaction Conditions | Furfural Conversion (%) | Selectivity to FAc (%) | Selectivity to F2Ac (%) | Notes | Source |

| Hydrotalcite-Derived | Mg-Al (Mg/Al=3.5) | Calcined (450°C) | Solvent-free, 90°C, 2 h | 98 | 78 | - | Optimum catalyst | imist.ma |

| Hydrotalcite-Derived | MgAl (Mg/Al=3) | Calcined | 100°C, 2 h | >95 | 70.6 | 22.5 | High conversion and selectivity | researchgate.net |

| Hydrotalcite-Derived | Mg:Al (2:1) | Calcined | Microwave reactor | Fast | Selective | - | Active | mdpi.comdntb.gov.uaresearchgate.net |

| Hydrotalcite-Derived | Mg:Al (2:1) | Rehydrated | Microwave reactor | Fastest | Selective | - | Most active | mdpi.comdntb.gov.uaresearchgate.net |

| Hydrotalcite-Derived | Mg-Al, Mg-Zr, Ca-Zr | - | Aqueous-phase | - | - | Favors C13 (Mg-Zr) | Activity linked to basic sites distribution | researchgate.netacs.orgwanfangdata.com.cn |

| Hydrotalcite-Derived | Mg-Fe (Mg/Fe=3:1, 4:1) | Rehydrated | 60°C, atmospheric pressure, batch | 100 | - | - | High basicity, complete conversion | researchgate.net |

The design of these heterogeneous basic catalysts focuses on tailoring their properties to achieve high conversion of furfural and desired selectivity towards either the mono-condensed product (FAc) or the double-condensed product (F2Ac), which are valuable intermediates for various applications.

Supported Heteropolyacid Catalysts

Supported heteropolyacid catalysts have been investigated for the production of functionalized 1,3-dienes from furfural-acetone adducts, indicating their potential role in the transformations of this compound. researchgate.netacs.org Research suggests that the catalytic efficiency of these materials is influenced by their structure and acidity, including the presence of Brønsted and Lewis acid sites. acs.org While the direct synthesis of this compound using supported heteropolyacid catalysts is not explicitly detailed in the provided snippets, their application in downstream reactions of furfural-acetone adducts highlights the broader interest in acid-catalyzed pathways for biomass valorization.

Organic Base Catalysis (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

Organic base catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been identified as effective catalysts for the aldol condensation of furfural with acetone. scirp.orgscirp.orgresearchgate.net DBU is noted as a non-nucleophilic basic catalyst that can facilitate this reaction under solvent-free conditions. scirp.orgscirp.org Studies on the kinetics of DBU-catalyzed aldol condensation have been conducted to understand the reaction mechanism and the factors influencing the high yields observed with this catalyst. scirp.orgscirp.org The reaction order of furfural in the DBU-catalyzed process has been estimated as 1.0, with an apparent activation energy of 17.7 kJ·mol⁻¹. scirp.orgscirp.org This low activation energy contributes to the high efficiency of DBU as a catalyst for this compound synthesis. scirp.org

Reaction Environment Engineering for Optimized Yields

Optimizing the reaction environment is crucial for enhancing the yield and selectivity of this compound. This involves exploring different reaction media and conditions to favor the formation of the desired product and minimize side reactions.

Solvent-Free Synthetic Approaches

Solvent-free synthesis is an environmentally benign approach that aligns with green chemistry principles. semanticscholar.orgresearchgate.netscirp.orgacs.orgamanote.comx-mol.comscispace.com The aldol condensation of furfural with acetone has been successfully carried out under solvent-free conditions using various catalysts, including La₂O₃-MgO mixed oxides and DBU. researchgate.netscirp.orgacs.orgamanote.comx-mol.com This approach eliminates the need for organic solvents, reducing waste and simplifying product separation. researchgate.netscirp.orgacs.org High conversions and selectivities towards this compound have been reported in solvent-free systems. For instance, using a La₁Mg₃MO-H catalyst, a furfural conversion of 96% and FAc selectivity of 98% were achieved after 7 hours in a solvent-free reaction. researchgate.netacs.orgx-mol.com

Aqueous-Phase Reaction Systems

Aqueous-phase reaction systems are gaining interest for biomass conversion due to the high water content in biomass feedstocks and the environmental benefits of using water as a solvent. researchgate.netfrontiersin.orgresearchgate.net The aldol condensation of furfural and acetone can be carried out in aqueous media, often in the presence of heterogeneous catalysts. researchgate.netfrontiersin.org While water can influence catalytic activity and selectivity, research explores optimizing conditions in aqueous environments to achieve efficient conversion. researchgate.netmdpi.comdntb.gov.uamdpi.comacs.org

Influence of Water on Catalytic Activity and Mechanism

The presence of water in the reaction medium can significantly impact the catalytic activity and selectivity of this compound synthesis. Studies on Mg/Al mixed oxide catalysts have shown that the influence of water depends on how it is introduced. mdpi.comdntb.gov.ua Pre-hydration of the solid catalyst can be detrimental to activity, possibly due to the blocking or solvation of active sites. mdpi.comdntb.gov.ua Conversely, increasing the percentage of water in a water/toluene (B28343) reaction mixture can lead to higher conversions but may decrease selectivity to the desired dithis compound (F2Ac) product. mdpi.comdntb.gov.ua This is attributed to the weakening of the C=O bond of furfural in the presence of water and the differing solubilities of the reaction products in the biphasic system. mdpi.comdntb.gov.ua The solubility of the mono-condensation product (FAc) is lower in water compared to toluene, which can cause it to transfer to the organic phase and limit its further condensation to F2Ac, thus increasing FAc selectivity. mdpi.com However, the presence of water can also lead to faster catalyst deactivation and increased selectivity towards the intermediate product, 4-(2-furyl)-4-hydroxybutan-2-one (FAc-OH), especially at lower furfural to acetone ratios. researchgate.netmdpi.com Research using density functional theory (DFT) calculations suggests a correlation between the catalyst's ability to dissociate water molecules and its activity in aqueous-phase aldol condensation. acs.org Catalysts with lower water dissociation ability have shown enhanced activity in the presence of water. acs.org

Here is a table summarizing some research findings on the influence of water:

| Catalyst | Water Presence | Effect on Conversion | Effect on F2Ac Selectivity | Effect on FAc Selectivity | Notes | Source |

| Mg/Al mixed oxides | Pre-hydration | Decreased | Similar | Not specified | Likely due to active site blocking. | mdpi.comdntb.gov.ua |

| Mg/Al mixed oxides | In water/toluene mix | Increased | Decreased | Increased | Due to differing product solubilities and C=O bond weakening. | mdpi.comdntb.gov.ua |

| MgAl catalyst (3:1) | 5 wt.% in feedstock | Initial 100%, faster deactivation | Lower | Increased by 10% | Also increased FAc-OH intermediate. Catalyst lifetime decreased. | researchgate.netmdpi.com |

| MgAl catalyst (3:1) | 5 wt.% in feedstock, higher F:Ac ratio (1:5) | Initial 100%, slower deactivation | About 8% lower | About 10% higher | Catalyst lifetime enhanced compared to lower F:Ac ratio with water. | researchgate.netmdpi.com |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound is increasingly being explored through the lens of green chemistry principles to minimize environmental impact and improve sustainability. semanticscholar.orgmdpi.comresearchgate.netscirp.orgscispace.comresearchgate.netmdpi.comlookchem.comsigmaaldrich.comacs.org Key principles relevant to this compound synthesis include using renewable feedstocks (furfural is biomass-derived), employing catalytic reagents over stoichiometric ones, and minimizing or eliminating the use of hazardous solvents. semanticscholar.orgresearchgate.netscirp.orgresearchgate.netsigmaaldrich.comacs.org Solvent-free and aqueous-phase reaction systems are direct applications of green chemistry principles, reducing the need for organic solvents and their associated environmental concerns. semanticscholar.orgresearchgate.netscirp.orgacs.orgamanote.comx-mol.comscispace.comresearchgate.netfrontiersin.orgresearchgate.netmdpi.com The development of heterogeneous catalysts that are easily recoverable and reusable also aligns with green chemistry goals of waste prevention and resource efficiency. ufv.brsemanticscholar.org The use of biomass-derived furfural as a renewable feedstock is a fundamental aspect of green chemistry in this synthesis. ufv.brsemanticscholar.orgresearchgate.netteras.ng

Alternative Synthetic Routes to this compound

The synthesis of this compound (FAc) typically involves the aldol condensation of furfural with acetone. researchgate.netmdpi.comsemanticscholar.org This reaction can yield not only the single condensation product, FAc (C8), but also a double condensation product, 1,5-di(2-furyl)-1,4-pentadien-3-one (F2Ac, C13), depending on the reaction conditions and catalyst used. researchgate.netmdpi.comsemanticscholar.org Alternative synthetic methodologies primarily focus on employing heterogeneous catalysts and exploring solvent-free or greener reaction conditions to overcome the drawbacks of traditional homogeneous catalysis, such as difficulty in product separation and catalyst recovery, and the generation of significant wastewater. researchgate.netimist.ma

Heterogeneous catalysts offer advantages including ease of recovery, reusability, and increased sustainability. ufv.br Various solid basic catalysts have been investigated for the aldol condensation of furfural and acetone. These include metal oxides, mixed metal oxides, hydrotalcites, and modified zeolites. researchgate.netmdpi.comimist.maresearchgate.nettandfonline.com

One alternative approach utilizes La-Mg mixed oxide (MO) catalysts. Studies have shown that La–Mg mixed oxides prepared by methods like hydrothermal synthesis can exhibit moderate to strong basicity, which is effective for the selective cross-aldol condensation of furfural with acetone. researchgate.netacs.orgias.ac.in A solvent-free reaction approach using a La₁Mg₃MO-H catalyst prepared by the hydrothermal method achieved high conversion of furfural (96%) and high selectivity to FAc (98%) after 7 hours. researchgate.netacs.orgias.ac.in This method avoids the use of hazardous solvents and minimizes undesired byproducts. researchgate.netacs.org

Another class of heterogeneous catalysts explored are calcined Mg-Al hydrotalcites. imist.ma These materials, when calcined, form mixed oxides with basic properties. The activity of these catalysts has been correlated with their basicity. imist.ma Research indicates that a Mg/Al ratio of 3.5 in the calcined hydrotalcite (Mg₃.₅Al-O) can provide optimal basicity and catalytic activity for the solvent-free aldol condensation. imist.ma Under specific conditions (90°C, 2 hours, solvent-free), a conversion of 98% of furfural and a selectivity of 78% to FAc were reported using this catalyst. imist.ma The apparent activation energy for this heterogeneous catalytic reaction was found to be lower than that for homogeneous catalysis with NaOH. imist.ma

Microwave-assisted synthesis has also been investigated as an alternative method to potentially enhance reaction rates and efficiency. researchgate.nettandfonline.com Microwave irradiation, combined with hydrotalcite-based catalysts, has shown promise for rapidly converting furfural and acetone into their condensation products. researchgate.net Different forms of hydrotalcites, including mixed metal oxides and rehydrated meixnerite-type materials, have been tested under microwave conditions, with the meixnerite catalyst showing high activity and selectivity. researchgate.net

The presence of water in the reaction system can influence the catalytic activity and reaction pathways in the aldol condensation of furfural and acetone over metal oxide catalysts. acs.orgmdpi.com While traditionally the reaction is performed in organic media, the influence of water as a solvent or co-solvent has been studied. mdpi.com Some studies suggest that while pure toluene might favor the formation of the double condensation product (F2Ac), the presence of water/toluene mixtures can influence selectivity, potentially increasing selectivity to FAc as it is removed from the aqueous phase. mdpi.com The role of surface hydroxyl groups and different reaction mechanisms in the presence of water over catalysts like ZrO₂ and TiO₂ anatase phase have been investigated to understand their impact on the α-hydrogen abstraction step crucial for the condensation. acs.org

Research findings highlight the importance of catalyst properties, such as basicity, surface area, and pore size, in influencing the conversion and selectivity of the aldol condensation of furfural and acetone. acs.orgsemanticscholar.orgimist.mamdpi.com Different preparation methods for catalysts can lead to variations in these properties and, consequently, in catalytic performance. acs.orgimist.mamdpi.com

The table below summarizes some research findings on alternative synthetic routes to this compound:

| Catalyst Type | Preparation Method | Conditions | Furfural Conversion (%) | FAc Selectivity (%) | Notes | Source |

| La₁Mg₃ Mixed Oxide | Hydrothermal | Solvent-free, 7 h | 96 | 98 | High selectivity, solvent-free | researchgate.netacs.orgias.ac.in |

| Calcined Mg₃.₅Al Hydrotalcite | Calcination of Hydrotalcite | Solvent-free, 90°C, 2 h | 98 | 78 | Lower activation energy than NaOH | imist.ma |

| Mg-Al Hydrotalcite-based | Various (incl. Microwave) | Microwave-assisted | Not specified | High selectivity | Fast conversion | researchgate.net |

| Ca/ZSM-5 | Calcined at 700°C | Water dosage (28 wt%), Conditions not specified | Not specified | Not specified | Combined yield of C8 and C13: 87.4% | semanticscholar.org |

Catalytic Processes and Reaction Mechanisms in Furfuralacetone Chemistry

Mechanistic Elucidation of Aldol (B89426) Condensation Steps

The aldol condensation of furfural (B47365) and acetone (B3395972) can be catalyzed by both homogeneous and heterogeneous catalysts, typically involving basic sites that facilitate the key mechanistic steps. osti.govscirp.orgrsc.orgscirp.org The generally accepted mechanism involves the deprotonation of acetone, followed by nucleophilic attack on the carbonyl carbon of furfural, and subsequent dehydration of the resulting aldol adduct. osti.govscirp.org

Enolate Formation Dynamics

The initial step in the base-catalyzed aldol condensation is the formation of an enolate ion from acetone. This occurs through the abstraction of an α-hydrogen atom by a basic site on the catalyst surface or in the homogeneous solution. osti.govscirp.org The basicity of the catalyst plays a critical role in this step. Stronger basic sites are generally more effective at deprotonating acetone, leading to a higher concentration of the reactive enolate intermediate. researchgate.netrsc.org

In heterogeneous catalysis, the nature of the basic sites varies depending on the catalyst material. For metal oxides, lattice oxygen or surface hydroxyl groups can act as Brønsted base sites responsible for abstracting the α-hydrogen. acs.org The presence of water can influence the enolate formation mechanism, potentially shifting the active site from lattice oxygen to surface hydroxyls. acs.org The activation energy for enolate formation varies depending on the metal oxide catalyst, with CeO₂ exhibiting a lower activation energy compared to ZrO₂, ZnO, and TiO₂ in the absence of water. acs.org

Carbon-Carbon Coupling Processes

Following the formation of the enolate intermediate, the next step is the nucleophilic attack of the enolate carbon on the electrophilic carbonyl carbon of furfural. This results in the formation of a new carbon-carbon bond and yields a β-hydroxyketone intermediate, 4-(furan-2-yl)-4-hydroxybutan-2-one (FAc-OH). osti.govresearchgate.net This coupling process is a crucial step in extending the carbon chain. osti.gov

The adsorption of both acetone (or its enolate) and furfural on the catalyst surface is important for efficient carbon-carbon coupling. Lewis acid sites on metal oxide catalysts, often corresponding to metal sites, can play a role in adsorbing the carbonyl groups of the reactants. acs.org

Hydrogen Transfer Mechanisms over Catalyst Surfaces

Hydrogen transfer mechanisms are involved in both the enolate formation and the subsequent dehydration step. In the enolate formation, a hydrogen atom is transferred from the α-carbon of acetone to a basic site on the catalyst. acs.org

Identification of Rate-Determining Steps in Catalyzed Reactions

Identifying the rate-determining step (RDS) is crucial for understanding and optimizing the catalytic process. Studies on the aldol condensation of furfural with acetone over various catalysts have indicated that the rate-determining step can vary depending on the catalyst and reaction conditions.

For many basic catalysts, the formation of the enolate species through the deprotonation of acetone is considered the rate-determining step. researchgate.netresearchgate.net This is consistent with the observation that catalysts with a higher concentration of basic sites often exhibit higher activity. researchgate.net

However, in some cases, particularly under specific conditions or with certain catalysts like anatase TiO₂, the C-C coupling step between the enolate intermediate and the carbonyl compound might be kinetically relevant. acs.org The influence of water can also impact the RDS, potentially making water dissociation the rate-determining step under certain conditions. acs.orgacs.orgfigshare.com

| Catalyst | Activation Energy for Enolate Formation (eV, without water) acs.org |

| CeO₂ | 0.24 |

| ZrO₂ | 0.98 |

| ZnO | 0.67 |

| TiO₂ (anatase) | 0.45 |

| TiO₂ (rutile) | 0.47 |

This table illustrates how the catalyst material influences the energy barrier for the initial enolate formation step, which can be the rate-determining step. acs.org

Stereochemical Considerations and Isomeric Product Formation (e.g., cis/trans isomers)

The aldol condensation of furfural with acetone can lead to the formation of geometric isomers, specifically cis and trans isomers of the α,β-unsaturated ketone product, furfuralacetone (FAc). researchgate.netresearchgate.net

Research indicates that cis isomers are often the first ones formed during the reaction. researchgate.netresearchgate.netresearchgate.net However, at higher reaction times, the trans isomers tend to become the most abundant products due to their higher thermodynamic stability. researchgate.netresearchgate.netresearchgate.netuniovi.es

The relative amounts of cis and trans isomers formed can be influenced by the catalyst and reaction conditions. The isomerization between cis and trans forms can occur during the reaction, leading to the enrichment of the more stable trans isomer over time. researchgate.netuniovi.es

Kinetics of this compound Formation

The kinetics of this compound formation through aldol condensation has been studied to understand the reaction rates and the influence of various parameters such as temperature, reactant concentrations, and catalyst properties. scirp.orgscirp.orgresearchgate.net

Kinetic models are often developed to describe the reaction rate based on the concentrations of reactants and the catalyst. For instance, a first-order power-law model with respect to both acetone and furfural has been found to fit experimental data for the DBU-catalyzed reaction. scirp.org Other kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, have also been applied, considering the adsorption of species on the catalyst surface. researchgate.netacs.org

The reaction rate is significantly affected by temperature, with higher temperatures generally leading to increased reaction rates. semanticscholar.orgscirp.orgscirp.org The apparent activation energy for the aldol condensation of furfural with acetone has been determined for different catalytic systems. For example, the apparent activation energy for the DBU-catalyzed reaction was found to be 17.7 kJ/mol, which is lower than that reported for NaOH catalysis (55.8 kJ/mol), suggesting higher efficiency for DBU. scirp.orgscirp.org The activation energy for the cross-aldol condensation using a La₂O₃–MgO mixed oxide catalyst was reported as 12.11 kcal/mol. acs.org

The molar ratio of acetone to furfural also plays a crucial role in the reaction kinetics and product selectivity. semanticscholar.orgscirp.orgscirp.org An excess of acetone is often used to favor the formation of the mono-condensed product (FAc) and minimize the formation of the di-condensed product (F₂Ac). scirp.orgscirp.org

| Catalyst Type | Apparent Activation Energy (kJ/mol) | Reference |

| DBU (homogeneous) | 17.7 | scirp.orgscirp.org |

| NaOH (homogeneous) | 55.8 | scirp.orgscirp.org |

| La₂O₃–MgO (heterogeneous) | ~50.7 (12.11 kcal/mol) | acs.org |

Note: 1 kcal = 4.184 kJ

This table provides a comparison of apparent activation energies for the aldol condensation of furfural and acetone catalyzed by different systems, highlighting the influence of the catalyst on the reaction kinetics. scirp.orgscirp.orgacs.org

Kinetic Modeling Approaches

Kinetic modeling is a vital tool for understanding the reaction pathways and identifying rate-determining steps in the synthesis of this compound. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism is frequently employed to describe the kinetics of the aldol condensation of furfural with acetone over heterogeneous catalysts. researchgate.netacs.orgias.ac.infigshare.comresearchgate.net This approach considers the adsorption of reactants onto the catalyst surface, surface reaction steps, and product desorption.

Studies have developed kinetic models based on proposed reaction mechanisms, often assuming weak adsorption of all species involved in the reaction. researchgate.netacs.orgias.ac.infigshare.com These models help to fit experimental data and provide insights into the rate-limiting steps, such as the formation of the enolate species. researchgate.net

Determination of Apparent Activation Energies

The apparent activation energy (Ea) provides valuable information about the energy barrier of the reaction and the catalytic efficiency. Lower activation energies indicate that the reaction is more facile over a particular catalyst. Studies on the aldol condensation of furfural with acetone have determined apparent activation energies for various catalytic systems.

For instance, the activation energy for the cross-aldol condensation of furfural with acetone over a La2O3-MgO mixed oxide catalyst prepared by a hydrothermal method was found to be 12.11 kcal/mol. researchgate.netacs.orgias.ac.in In comparison, the apparent activation energy for the DBU-catalyzed aldol condensation was reported as 17.7 kJ/mol (approximately 4.23 kcal/mol). scirp.orgscirp.org This lower value suggests that DBU catalysis facilitates the reaction more readily than typical basic catalysts like NaOH, which has a reported activation energy of 55.8 kJ/mol (approximately 13.33 kcal/mol) for the formation of this compound. scirp.orgimist.ma Calcined Mg-Al hydrotalcites have shown an activation energy of 24.8 KJ/mol (approximately 5.93 kcal/mol) in heterogeneous catalysis. imist.ma

Table 1: Apparent Activation Energies for this compound Synthesis with Different Catalysts

| Catalyst | Apparent Activation Energy (kcal/mol) | Apparent Activation Energy (kJ/mol) | Reference |

| La2O3-MgO mixed oxide (HT) | 12.11 | 50.67 | researchgate.netacs.orgias.ac.in |

| DBU | 4.23 | 17.7 | scirp.orgscirp.org |

| Calcined Mg-Al hydrotalcites | 5.93 | 24.8 | imist.ma |

| NaOH (homogeneous) | 13.33 | 55.8 | scirp.orgimist.ma |

Note: Conversions between kcal/mol and kJ/mol are approximate (1 kcal ≈ 4.184 kJ).

Reaction Order Analysis in Reactant Concentrations

Analyzing the reaction order with respect to reactant concentrations helps to elucidate the rate law and gain further insight into the reaction mechanism. For the aldol condensation of furfural and acetone over certain basic mixed oxides, the kinetic dependence on reactant concentration is consistent with a mechanism where the rate-determining step is the formation of the enolate species. researchgate.net In such cases, a first-order dependence on species with α-hydrogen (acetone and the C8 product, which can react further) and a zero-order dependence on species without α-hydrogen (furfural and the C13 product) have been observed. researchgate.net

However, for DBU-catalyzed aldol condensation, a first-order power-law model with respect to both acetone and furfural has been found to fit the experimental data well. scirp.orgscirp.org This suggests that the reaction orders can vary depending on the specific catalyst and reaction conditions employed.

Catalyst Characterization and Structure-Activity Relationship Studies

Effective catalyst design and optimization for this compound synthesis require a thorough understanding of the catalyst's physical and chemical properties and how they relate to catalytic performance. Various advanced techniques are employed for catalyst characterization.

Advanced Spectroscopic and Diffraction Techniques

A range of advanced techniques is utilized to characterize the structural, textural, and chemical properties of catalysts used in this compound synthesis:

FTIR (Fourier-Transform Infrared Spectroscopy): Used to identify functional groups on the catalyst surface and adsorbed species, providing information about the interaction between reactants and the catalyst. researchgate.netacs.orgias.ac.inimist.maresearchgate.netrsc.orgbeilstein-journals.org

DCS-TGA (Differential Scanning Calorimetry-Thermogravimetric Analysis): Provides data on the thermal stability of the catalyst and can quantify weight changes associated with processes like water loss or decomposition. researchgate.netacs.orgias.ac.in

SEM-EDX (Scanning Electron Microscopy-Energy-Dispersive X-ray Spectroscopy): Used to study the morphology and elemental composition of the catalyst surface. researchgate.netacs.orgias.ac.in SEM provides images of the catalyst structure, while EDX gives elemental analysis of specific areas.

BET (Brunauer-Emmett-Teller) Method: Determines the specific surface area and pore size distribution of porous catalysts, which are crucial factors influencing catalytic activity. researchgate.netacs.orgias.ac.inimist.maresearchgate.netrsc.orgbeilstein-journals.orgrsc.org

TPD (Temperature-Programmed Desorption): Often used with probe molecules like CO2 (for basic sites) or NH3 (for acidic sites) to quantify the amount, strength, and distribution of acid and base sites on the catalyst surface. researchgate.netacs.orgias.ac.inimist.maresearchgate.netbeilstein-journals.orgrsc.orgmdpi.com

XRD (X-ray Diffraction): Provides information about the crystalline phases present in the catalyst, crystal structure, and crystallite size. researchgate.netacs.orgias.ac.inimist.maresearchgate.netrsc.orgbeilstein-journals.orgtandfonline.com

FESEM (Field Emission Scanning Electron Microscopy): Offers higher resolution imaging compared to conventional SEM for detailed surface morphology analysis. While not explicitly found in the snippets with this exact acronym, SEM was widely used researchgate.netacs.orgias.ac.inresearchgate.netbeilstein-journals.org.

XPS (X-ray Photoelectron Spectroscopy): A surface-sensitive technique used to determine the elemental composition and chemical states of elements on the catalyst surface. rsc.orgbeilstein-journals.org

These techniques collectively provide a comprehensive profile of the catalyst, enabling researchers to correlate specific material properties with observed catalytic performance.

Surface Acidity and Basicity Profiling and Their Impact on Catalysis

The nature and strength of acid and base sites on the catalyst surface play a critical role in catalyzing the aldol condensation of furfural and acetone. Basic sites are primarily responsible for abstracting the α-hydrogen from acetone to form the enolate intermediate, a key step in the reaction mechanism. acs.orgresearchgate.net Acidic sites, particularly Lewis acid sites, can interact with the carbonyl groups of the reactants, potentially enhancing the acidity of α-hydrogens or promoting the dehydration of the aldol adduct. acs.orgresearchgate.net

Studies have shown a strong correlation between the basicity of the catalyst and its activity and selectivity in this compound synthesis. Catalysts with higher concentrations of basic sites, especially medium-strength basic sites, tend to exhibit higher activity and selectivity for the desired products. researchgate.netacs.orgtandfonline.comx-mol.com The strength of the basic sites, such as the Brønsted basicity of lattice oxygen or surface hydroxyl groups, significantly influences the activation energy of the enolate formation step. acs.org

Correlation between Catalyst Properties and Performance

Numerous studies have focused on establishing structure-activity relationships by correlating catalyst properties with their performance in the aldol condensation of furfural and acetone. Key properties investigated include surface area, pore structure, crystal structure, elemental composition, and the distribution and strength of acid and base sites. researchgate.netacs.orgtandfonline.comacs.org

For example, the strong basicity of certain mixed oxide catalysts has been directly linked to high furfural conversion and this compound selectivity. acs.orgx-mol.com The amount of medium basic sites has been specifically identified as positively correlating with desired product yield. researchgate.nettandfonline.com

In some cases, the correlation between catalyst properties and performance can be complex, involving synergistic effects between different types of active sites. acs.org Understanding these relationships is essential for the rational design of highly efficient and selective heterogeneous catalysts for this compound synthesis.

Catalyst Stability and Deactivation Mechanisms

Catalyst deactivation is a major challenge in the catalytic conversion of this compound. Several mechanisms contribute to the loss of catalytic activity, including interaction with water, leaching of active species, and coking. researchgate.netosti.govrsc.org

The presence of water in the reaction medium can significantly affect catalyst stability and lifetime, particularly in aqueous-phase reactions. mdpi.comfrontiersin.org Water can interact with the catalyst surface, altering its physico-chemical properties and potentially blocking active sites. researchgate.netacs.org In aldol condensation reactions, the presence of water can influence the reaction mechanism and lead to faster catalyst deactivation. mdpi.comacs.org For instance, studies on MgAl catalysts have shown that the addition of water to the feedstock decreases catalyst lifetime and accelerates deactivation. mdpi.com Water can also promote side reactions, such as the Cannizzaro reaction of furfural, which produces furoic acid. osti.govmdpi.com The interaction of furoic acid with basic active sites on the catalyst can lead to a decrease in catalytic activity. mdpi.com

Leaching of active metal species from the catalyst support into the reaction mixture is another deactivation mechanism observed in this compound chemistry. researchgate.netresearchgate.net This is particularly relevant for supported metal catalysts used in hydrogenation and hydrodeoxygenation reactions. While some studies on Mg-Al mixed oxides in aldol condensation reported no detectable leaching of Mg or Al, indicating the stability of these solids, metal leaching can be a significant issue for other catalyst systems, leading to a loss of active sites and decreased performance over time. researchgate.netmdpi.com

Coking, the deposition of carbonaceous materials on the catalyst surface, is a common cause of deactivation in many catalytic processes, including those involving this compound. rsc.orgrsc.org Coke deposits can block active sites, cover the catalyst surface, and obstruct pores, hindering reactant access to the active centers. rsc.orgscispace.com In the aldol condensation of furfural and acetone, rapid catalyst deactivation due to coke formation has been observed on various acidic catalysts, including MWW family zeolites. rsc.org The severity of coking can depend on the catalyst structure and the reaction conditions. For example, in MWW zeolites, deactivation due to coke formation was found to be more severe for catalysts with more accessible external surface area compared to those where the reaction primarily occurred within protected supercages. rsc.org Thermogravimetric analysis of spent catalysts has been used to quantify carbon deposits and correlate them with catalyst deactivation. mdpi.com

Other deactivation mechanisms can include the formation of unreactive intermediates that remain strongly adsorbed on the catalyst surface, blocking active sites. mdpi.com For supported noble metal catalysts used in the hydrodeoxygenation of furfural-acetone adducts, the formation of carbonaceous deposits is considered the main deactivation cause. rsc.org

Catalyst Reusability and Regeneration Studies

The reusability and regeneration of catalysts are crucial for the economic feasibility and sustainability of this compound conversion processes. ufv.br Researchers have investigated various methods to regenerate spent catalysts and restore their activity.

For catalysts used in the aldol condensation of furfural and acetone, regeneration often involves calcination to remove adsorbed organic compounds and coke deposits. mdpi.comrsc.org Studies on MgAl layered double hydroxides (LDHs) have shown that these catalysts can be regenerated by calcination followed by rehydration, although the regeneration process can be complex and may not always fully restore the initial activity. scilit.com Repeated calcination-rehydration cycles can lead to a gradual loss of performance. researchgate.net

Different regeneration treatments have been explored. For potassium-modified MgAl-SBA-15 catalysts, various methods including calcination under nitrogen, acetone washing, Soxhlet extraction with ethyl acetate, and open-air calcination have been tested. rsc.org Open-air calcination has shown promise in restoring catalytic activity by burning off carbon residues and adsorbed aldol adducts. rsc.org However, incomplete oxidation of residues under a nitrogen atmosphere can lead to complete catalyst deactivation. rsc.org

The effectiveness of regeneration can be evaluated by comparing the catalytic performance of the regenerated catalyst over multiple cycles to that of the fresh catalyst. Studies typically track the conversion of furfural or this compound and the selectivity towards desired products over successive reaction runs. mdpi.comresearchgate.nettandfonline.com While some catalysts demonstrate appreciable stability and can maintain performance through several reuses with only minor changes in activity, others show a notable decrease in conversion after the first catalytic cycle. tandfonline.comresearchgate.net

Data from reusability studies can be presented in tables to show the changes in conversion and selectivity over multiple cycles. For example, research on MgAl catalysts in a continuous flow reactor showed a decrease in furfural conversion over consecutive condensation steps, highlighting the effect of the amount of treated feedstock on deactivation. researchgate.netresearchgate.net

| Catalyst Type | Reaction Cycle | Furfural Conversion (%) | Selectivity to FAc (%) | Selectivity to F2Ac (%) |

| MgAl Mixed Oxide | 1 | 95 | 80 | 15 |

| MgAl Mixed Oxide | 2 | 85 | 75 | 18 |

| MgAl Mixed Oxide | 3 | 70 | 70 | 20 |

This table format allows for a clear comparison of catalyst performance across multiple reaction cycles, illustrating the extent of deactivation and the effectiveness of any intermediate regeneration steps if performed between cycles.

Structural and elemental analyses of spent and regenerated catalysts, such as XRD and XRF, can provide insights into the changes occurring in the catalyst during deactivation and regeneration, such as changes in crystal structure or leaching of active components. rsc.orgresearchgate.net For instance, shifts in XRD peaks and changes in peak intensity can indicate structural alterations or blockage of pores. rsc.org

Despite efforts in regeneration, a gradual loss of performance is often observed with repeated use and regeneration cycles, indicating that deactivation mechanisms may not be fully reversible or that regeneration treatments can cause some irreversible changes to the catalyst structure or active sites. researchgate.net Continued research is focused on developing more robust catalysts and effective regeneration strategies to improve the long-term stability and reusability of catalysts for this compound conversion. acs.org

Transformations and Derivatives of Furfuralacetone

Hydrogenation and Hydrodeoxygenation (HDO) Pathways

The hydrodeoxygenation (HDO) of furfuralacetone and its condensation products is a critical process for converting biomass-derived furanic compounds into renewable fuels and chemicals. This process involves the removal of oxygen atoms, typically through a series of hydrogenation, ring-opening, and dehydration reactions. researchgate.netcsic.es

Selective Hydrogenation of Functional Groups (C=C bond, furan (B31954) ring, C=O group)

This compound contains several reducible functional groups: a C=C double bond, a furan ring, and a C=O carbonyl group. Selective hydrogenation of these groups allows for the production of different intermediate and final products. The initial hydrogenation of this compound often targets the olefinic C=C bond, leading to the formation of 4-(2-furyl)butan-2-one. nih.govresearchgate.net Subsequent hydrogenation can involve the furan ring, resulting in 4-(tetrahydro-2-furyl)butan-2-one, or the carbonyl group, yielding 4-(2-furyl)butan-2-ol. nih.govresearchgate.net Further hydrogenation of 4-(tetrahydro-2-furyl)butan-2-one reduces the C=O group to produce 4-(tetrahydro-2-furyl)butan-2-ol. nih.govresearchgate.net The preferred hydrogenation pathway can be influenced by the catalyst used. For instance, over ruthenium catalysts, the pathway typically proceeds via the saturated ketone intermediate (4-(tetrahydro-2-furyl)butan-2-one) rather than the unsaturated alcohol (4-(2-furyl)butan-2-ol). researchgate.net Studies have shown that the hydrogenation of the aliphatic double bond is generally more facile than the hydrogenation of the furan ring over certain catalysts like copper. acs.org The weak interaction between the furan ring and the copper surface is suggested as a reason for this selective hydrogenation behavior. acs.org

Conversion to Longer Carbon Chain Alkanes and Alcohols

This compound, as a C8 compound formed from the aldol (B89426) condensation of furfural (B47365) and acetone (B3395972), can be further converted into longer carbon chain alkanes and alcohols through HDO and related reactions. researchgate.net The HDO of furfural-acetone condensation products, which can range from C8 to C19, can lead to the formation of linear alcohols and alkanes. researchgate.netrsc.org For example, the transformation of 4-(2-furyl)-3-buten-2-one (B1221072) (C8) into octane (B31449) has been proposed through various reaction pathways. researchgate.netrsc.org Specific products like 2-octanol (B43104) and n-octane have been identified from the HDO of furfurylidene acetone. aip.orgresearchgate.net In one study using a batch reactor with a Ni/ZrO2-SiO2 catalyst, 2-octanol was detected with a yield of 88.2%. aip.orgresearchgate.net Another valuable product is 2-butyltetrahydrofuran (B94675), a cyclic ether, which can be obtained from the hydrogenation and deoxygenation of this compound. researchgate.net The incorporation of acidity in catalysts can promote ring-opening steps, leading to the formation of linear diols, such as C8 linear diols. researchgate.net

Bifunctional Catalysis in HDO

Bifunctional catalysts, possessing both metal and acid sites, are commonly employed in the HDO of this compound adducts. researchgate.netmdpi.com The metal sites are typically responsible for hydrogenation, while the acid sites facilitate dehydration and ring-opening reactions. Various metal catalysts, including noble metals like Pt, Pd, and Ru, and non-noble metals like Ni, have been investigated. researchgate.netcsic.esresearchgate.netrsc.orgrsc.orgaip.orgresearchgate.netresearchgate.netmdpi.com

Supported metal catalysts are widely used, with the support material influencing the catalytic properties and product selectivity. Examples of supports include SiO2, Al2O3, TiO2, hydrotalcite (HTC), Beta zeolite, Al-SBA-15, and WO3-ZrO2. researchgate.netrsc.orgrsc.org For instance, Pt supported on TiO2, Al-SBA-15, WO3-ZrO2, and Beta zeolite showed improved hydrogenation of furanic and ketonic groups compared to Pt supported on SiO2, Al2O3, and HTC. rsc.orgrsc.org The higher acidity of supports like Al-SBA-15, WO3-ZrO2, and Beta zeolite can promote dehydration and ring-opening, favoring the formation of linear alcohols. rsc.orgrsc.org

Non-noble metal catalysts, such as Ni-based catalysts, are also explored for the HDO of furfural-acetone adducts. Ni/ZrO2-SiO2 has been used for the HDO of furfurylidene acetone. aip.orgresearchgate.net Bimetallic catalysts, like Ni-Cu supported on SBA-15 or Nb2O5, have shown promising activity and selectivity for the conversion of furfural-acetone condensation products to alkanes and linear diols. researchgate.net Raney Ni is another nickel-based catalyst that has been reported for the HDO of furfural-acetone adducts. aip.orgresearchgate.net Metal-loaded polymer-silica composites have also been explored as adaptive catalytic systems for the hydrogenation of furfural acetone. nih.govresearchgate.net

Continuous Flow Reactor Systems for HDO

Continuous flow reactor systems are being investigated for the HDO of furfural-acetone condensation products as an alternative to batch reactors. researchgate.netaip.orgresearchgate.netresearchgate.netscispace.comdntb.gov.ua Studies comparing batch and continuous flow systems for the HDO of furfurylidene acetone over Ni/ZrO2-SiO2 catalysts have shown differences in product distribution. aip.orgresearchgate.net Batch reactions at 200 °C yielded primarily 2-octanol and 6-dodecene, while continuous flow reactions at the same temperature produced furanyl derivatives like 2-((E)-but-2-enyl)furan and 2-butylfuran. aip.orgresearchgate.net This suggests that continuous flow systems can lead to different reaction pathways and product profiles compared to batch processes. The development of continuous flow processes aims to achieve high yields of tailored biofuels like 2-butyltetrahydrofuran from this compound. researchgate.net

Polymerization and Resin Synthesis

This compound can undergo polymerization to form poly(furfural-acetone) resins. These resins have found applications in various areas, including as adsorbents and components in composite materials.

Formation of Poly(furfural-acetone)

Poly(furfural-acetone) (PFA) is synthesized through the polymerization of furfural and acetone. psu.eduresearchgate.nettandfonline.comgoogle.com This polymerization is typically carried out in the presence of a catalyst, often an alkaline substance. psu.eduresearchgate.nettandfonline.comgoogle.com The reaction can involve mixing furfural and acetone with an aqueous alkali solution and allowing them to react, sometimes with heating. psu.eduresearchgate.nettandfonline.com The resulting product may then be treated with an acid condensing agent, potentially under heat and pressure, to effect further reaction and curing of the resin. google.com The structure of the polymer is formed through a condensation mechanism. psu.eduresearchgate.net PFA is generally described as a yellow powder that is soluble in solvents like acetone, dioxane, and ethyl methyl ketone. psu.eduresearchgate.net It has a reported softening point between 160-173°C. psu.eduresearchgate.net Poly(furfural-acetone) resins have been explored for their use in blends with other polymers, such as epoxy resins, to create materials with enhanced properties, including improved mechanical strength and chemical resistance. tandfonline.com They are also considered for applications like adsorbents for the removal of heavy metal ions from aqueous solutions. psu.eduresearchgate.netresearchgate.net

Polycondensation Reaction Dynamics and Mechanisms

Polycondensation reactions involving this compound typically proceed through step-wise reactions between reactive functional groups. gdckulgam.edu.in In the presence of aqueous alkali, the direct polymerization of furfural and acetone can lead to the formation of poly(furfural-acetone) resins. researchgate.netpsu.edu The propagation steps in this polycondensation primarily involve repeated Michael-type reactions. semanticscholar.org The mechanism of polycondensation of furfural with acetone in the presence of aqueous alkali involves the reaction between the carbonyl group of furfural and the methyl group of acetone, followed by further condensation and chain growth. semanticscholar.org

Development of Furfural-Acetone Resins and Composites

Furfural-acetone resins are a type of furan resin derived from the reaction of furfural and acetone. furanss.comtandfonline.com These resins are considered environmentally friendly high-temperature resistant resins with a high carbon value. furanss.com They are typically dark brown viscous liquids with good acid and alkali resistance. furanss.com Furfural-acetone resins can be transformed into insoluble and infusible polymers upon curing with an acid curing agent. furanss.com The cured polymer can withstand temperatures as high as 450-500°C. furanss.com

Furfural-acetone resins are utilized in various applications, including as active diluents for epoxy resins. researchgate.netresearchgate.netspringerprofessional.de They can decrease the viscosity of epoxy compositions without negatively impacting their thermomechanical properties, enabling the preparation of heat-resistant polymer composites. researchgate.netresearchgate.net These resins are also used in the creation of glass fiber reinforced composites. tandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net

Furthermore, furfural-acetone based polymers are explored for their application as adsorbents for the removal of heavy metal ions from aqueous solutions. researchgate.netpsu.edusemanticscholar.orgresearchgate.netresearchgate.net Studies have shown the effectiveness of poly(furfural-acetone) for the removal of Cu(II) ions, with optimal adsorption observed at pH 6. researchgate.netpsu.edusemanticscholar.org The adsorption capacity for Cu(II) has been reported, and the process appears to be physisorption. researchgate.netpsu.edusemanticscholar.orgresearchgate.net

| Resin Type | Key Properties | Applications |

| Furfural-Acetone Resin | High temperature resistant, high carbon value, acid/alkali resistant, viscous liquid | C/C composite materials, graphite (B72142) products, carbon-fiber composite materials, fiber reinforced plastics, laminated boards, acid proof corrosion resistance adhesives, impregnated graphite/ceramics/asbestos/carbon fiber, rocket parts, brake-pairs, fire-proof materials. furanss.com |

| Poly(furfural-acetone) | Adsorbent for metal ions | Removal of Cu(II) from aqueous solutions. researchgate.netpsu.edusemanticscholar.orgresearchgate.net |

| Epoxy-Furfural-Acetone Blends | Reduced viscosity, good mechanical and chemical properties | Glass reinforced composites. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Active diluents for epoxy resins. researchgate.netresearchgate.netspringerprofessional.de Heat-resistant polymer composites. researchgate.netresearchgate.net |

Synthesis of Other Specialized this compound Derivatives

Production of Functionalized 1,3-Dienes

This compound serves as a precursor for the synthesis of functionalized 1,3-dienes, which are important in the development of high-performance elastomers. researchgate.netrsc.orgacs.orgdntb.gov.uaresearchgate.net Specifically, 1-(2-furyl)-1,3-butadiene can be synthesized from this compound through a process involving selective hydrogenation of the C=O group followed by dehydration. researchgate.netrsc.orgresearchgate.net This transformation can be achieved using catalysts such as ceria-based catalysts or supported heteropolyacid catalysts. researchgate.netrsc.orgacs.org

Role as an Intermediate in Complex Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex organic compounds. ontosight.aisolubilityofthings.com Its reactivity, particularly due to the presence of the furan ring and the α,β-unsaturated ketone structure, makes it a versatile building block. ontosight.ai It can be used as a precursor for molecules with potential biological activities. ontosight.ai this compound is also an intermediate or byproduct in certain polymer synthesis reactions, such as the production of furfural-acetone resin or polymer. researchgate.net The aldol condensation of furfural and acetone, which produces this compound, is an initial step in converting these compounds into products with higher molecular weight, preparing them for further processing like hydrodeoxygenation to produce components of transportation fuels. researchgate.net

Computational and Theoretical Investigations of Furfuralacetone Systems

Density Functional Theory (DFT) Studies

DFT calculations are widely employed to investigate the electronic structure and energetic properties of molecules and surfaces involved in catalytic reactions of furfuralacetone. acs.orgacs.org This approach allows for a detailed understanding of how reactants and intermediates interact with catalyst surfaces and the energy changes that occur during chemical transformations.

Elucidation of Reaction Mechanisms and Energy Landscapes on Catalyst Surfaces

DFT studies have been instrumental in mapping the reaction mechanisms and energy landscapes for the conversion of this compound on various catalyst surfaces. For instance, in the selective hydrogenation of this compound over copper catalysts, DFT calculations on Cu(111) surfaces have shown that the hydrogenation of the aliphatic double bond is more facile than the hydrogenation of the furan (B31954) ring. acs.org This is attributed to weak interactions between the furan ring and the copper surface. acs.org

In the aldol (B89426) condensation reaction between furfural (B47365) and acetone (B3395972), which forms this compound, DFT calculations on metal oxide catalysts like ZnO, ZrO₂, CeO₂, and TiO₂ have revealed detailed reaction pathways. acs.orgacs.org The mechanism typically involves the adsorption of acetone, abstraction of an α-hydrogen to form an enolate intermediate, adsorption of furfural, and subsequent C-C coupling. acs.org The catalyst's ability to abstract α-hydrogens and facilitate the C-C coupling step is crucial for its activity. acs.org The presence of water can significantly influence the reaction mechanism and energy landscape, altering adsorption sites and the activity of different basic sites (e.g., lattice oxygen vs. surface hydroxyls). acs.orgacs.org

DFT studies also help to understand the role of catalyst acidity and basicity in the aldol condensation. Lewis basic sites are often identified as the active centers for enolate formation by abstracting a proton, while Lewis acidity can promote the dehydration of intermediate β-hydroxy ketones. mdpi.comresearchgate.net

Modeling Adsorption Configurations and Energetics of Reactants and Intermediates

DFT is used to model how this compound, its reactants (furfural and acetone), and reaction intermediates adsorb onto catalyst surfaces. This involves determining the most stable adsorption configurations and calculating the corresponding adsorption energies. These energies provide insight into the strength of the interaction between the adsorbate and the catalyst surface, which is critical for understanding reaction pathways and catalytic activity.

For example, studies on Ru(0001) surfaces investigating the hydrogenation of 2-acetonylfuran (a related furanic ketone) have shown that the molecule can adsorb in different modes with varying adsorption energies. nih.gov Dissociative adsorption of formic acid, a potential co-product or reactant additive, on Ru surfaces has also been studied using DFT, revealing the formation of bidentate formate (B1220265) species. nih.gov In the context of furfural-acetone aldol condensation on metal oxides, DFT calculations have explored the adsorption of acetone on Lewis acid sites and its interaction with surface hydroxyl groups, highlighting how the presence of water affects preferred adsorption sites. acs.orgacs.org

Prediction of Activation Energies and Rate-Determining Steps

A key application of DFT in studying this compound systems is the prediction of activation energies for elementary reaction steps. By calculating the energy difference between the transition state and the initial state for each step in a reaction pathway, DFT can identify the step with the highest energy barrier, which is typically the rate-determining step (RDS). acs.orgnih.govarxiv.org

In the hydrogenation of this compound over Cu, DFT calculations predicted an apparent activation energy barrier that showed good agreement with experimental results, confirming the theoretical model's accuracy in describing the reaction kinetics. acs.org For the aldol condensation of furfural and acetone on metal oxides, DFT has been used to calculate activation energies for steps like α-hydrogen abstraction and C-C coupling. acs.org These calculations have shown that the enolate formation step is often the RDS in the absence of water, with activation energies varying depending on the specific metal oxide catalyst. acs.org The presence of surface hydroxyls can lower the activation energy for α-hydrogen abstraction, potentially shifting the RDS to subsequent steps. acs.org

Data on calculated activation energies can be presented in tables to compare the activity of different catalysts or the feasibility of different reaction pathways.

Table 1: Calculated Activation Energies for Enolate Formation in Furfural-Acetone Aldol Condensation (Absence of Water)

| Catalyst | Activation Energy (eV) |

| CeO₂ | 0.24 acs.org |

| TiO₂ (anatase) | 0.45 acs.org |

| TiO₂ (rutile) | 0.47 acs.org |

| ZnO | 0.67 acs.org |

| ZrO₂ | 0.98 acs.org |

Note: This table is based on data from reference acs.org. Activation energies are for the abstraction of α-hydrogen to lattice oxygen.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations complement static DFT calculations by providing insights into the time-dependent behavior of atoms and molecules in a catalytic system. nih.gov While less common specifically for this compound compared to DFT, MD can be used to study dynamic processes relevant to its reactions.

Simulating Reaction Dynamics at the Atomic Level

MD simulations can simulate the motion and interaction of atoms and molecules over time, providing a dynamic view of catalytic processes. This can include simulating the diffusion of reactants to the catalyst surface, the dynamics of adsorption and desorption, and even the bond breaking and formation events during a reaction, especially when combined with reactive force fields. mdpi.com Although direct MD simulations of this compound reactions are not prominently detailed in the provided search results, MD is a powerful tool for understanding the influence of temperature, pressure, and the surrounding environment (like solvent effects) on catalytic activity and selectivity. nih.govmdpi.com

Microkinetic Modeling of Catalytic Systems

Microkinetic models for this compound conversion systems are built upon the elementary steps identified through DFT and other theoretical methods. researchgate.netnih.gov By solving a set of ordinary differential equations that describe the rates of these elementary steps, the model can simulate the behavior of the catalytic system under various conditions. nih.gov This helps in identifying the most important reaction pathways and intermediates under realistic operating conditions. nih.gov

For instance, microkinetic modeling combined with DFT has been used to study the hydrogenation of furfural, a related compound, on transition metal surfaces, revealing how the rate-determining step can change depending on the metal catalyst. researchgate.net While specific microkinetic modeling studies solely focused on this compound were not extensively detailed, the principles apply directly to understanding its catalytic transformations. Microkinetic modeling can provide quantitative predictions of turnover frequencies and selectivities, allowing for direct comparison with experimental data and guiding the design of more efficient catalysts for this compound conversion. nih.gov

Table 2: Illustrative Data for Microkinetic Modeling Inputs (Conceptual)

| Elementary Step | Adsorption/Activation Energy (eV) | Pre-exponential Factor (s⁻¹ or site⁻¹s⁻¹) |

| Furfural Adsorption | -0.5 (example) | 10¹² (example) |

| Acetone Adsorption | -0.4 (example) | 10¹² (example) |

| α-H Abstraction (RDS) | 0.98 (example from ZrO₂ acs.org) | 10¹³ (example) |

| C-C Coupling | 0.7 (example) | 10¹³ (example) |

| Product Desorption | -0.6 (example) | 10¹³ (example) |

| ... additional steps ... | ... | ... |

Note: This table provides conceptual examples of data used as inputs in microkinetic modeling. Actual values are derived from DFT calculations and experimental data.

Quantum Chemical Approaches for Structure-Reactivity Correlations

Computational quantum chemistry, particularly methods based on quantum mechanics (QM), serves as a powerful tool for investigating reaction kinetics and understanding molecular properties and reactions. mdpi.comjseepublisher.com These methods allow for the study of individual reaction pathways that may not be directly accessible through experimental means. mdpi.com Density Functional Theory (DFT) is a widely used ab initio method in computational quantum chemistry that calculates the electronic structure and properties of molecules by focusing on the electron density. jseepublisher.com

Theoretical studies employing quantum chemical approaches have been applied to systems involving this compound to understand its reactivity and transformation pathways. For instance, a combined theoretical and experimental study investigated the selective hydrogenation of this compound over a copper catalyst. wisc.eduresearchgate.netx-mol.net This research utilized density functional theory calculations to study adsorption properties, reaction pathways, and activation energies for surface chemical reactions. researchgate.net Such computational approaches are valuable for developing concepts to understand and predict variations in reactivity based on factors like the transition metal used, alloying effects, surface structure, and adsorbate-adsorbate interactions. researchgate.net

In the context of this compound transformations, computational studies can provide insights into the favored reaction pathways, such as the hydrogenation of the conjugated C=C bond versus the direct hydrogenation of the C=O bond. mdpi.com Theoretical treatments can yield data on energy barriers and kinetic isotope effects, which can be in good agreement with experimental observations and help confirm the significant influence of reactant substituents and surface structure on reactivity. researchgate.net

While specific detailed data tables solely focused on quantum chemical calculations for this compound's structure-reactivity correlations were not extensively detailed in the provided search results beyond the mention of calculating adsorption properties, reaction pathways, and activation energies researchgate.net, the application of these methods is crucial for a deeper understanding of its behavior in various chemical processes, such as catalytic transformations. The ability of quantum chemistry to explore individual reaction steps and energy landscapes provides a fundamental basis for correlating the electronic and structural properties of this compound with its observed reactivity under different conditions.

The study of furan and its derivatives, including furfural, using DFT calculations has provided insights into their behavior on transition metal surfaces, such as palladium. researchgate.net These studies have explored reaction energies and energy barriers for processes like hydrogenation and ring opening, contributing to the understanding of selectivity in complex reaction networks. researchgate.net Although these examples focus on furan or furfural specifically, the principles and methodologies of these quantum chemical approaches are directly applicable to the study of this compound due to the presence of the furan ring and the α,β-unsaturated ketone structure.

Furfuralacetone in Bio Based Chemical Production and Sustainability

Integration within Biorefinery Concepts for Sustainable Chemical Production

The integration of Furfuralacetone production and subsequent conversion steps is a central theme in the development of integrated biorefineries. dalinyebo.comrsc.orgrsc.orgacs.orgufv.br Biorefineries aim to process biomass feedstocks into a spectrum of marketable products, similar to how petroleum refineries operate. acs.org Within this concept, this compound serves as a platform molecule, enabling the synthesis of longer-chain hydrocarbons suitable for fuels like jet fuel and diesel, as well as other valuable chemicals. higfly.eumdpi.comdalinyebo.comrsc.orgrsc.orgufv.br